structural characterization of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one
structural characterization of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one
An In-depth Technical Guide to the Structural Characterization of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one
Abstract: This guide provides a comprehensive technical overview of the methodologies employed for the definitive , a dihydrocoumarin derivative. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices. It integrates a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to create a self-validating system for structural elucidation. Each section details the principles, experimental protocols, and expected data, culminating in a holistic and unambiguous structural assignment.
Introduction and Rationale
4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one belongs to the coumarin family, specifically the dihydrocoumarin subclass. Coumarins and their derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities. The introduction of a 4-aryl substituent, particularly a fluorophenyl group, can significantly modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any further investigation into its biological potential or use as a synthetic intermediate.
This guide outlines a logical and rigorous workflow for the complete structural analysis of the title compound. The synergy between spectroscopic techniques, which probe the molecule's electronic and atomic environment in solution, and crystallographic methods, which define its precise three-dimensional architecture in the solid state, provides the highest level of confidence in the final structural assignment.
Figure 1: The molecular structure of the target compound and the primary analytical techniques for its characterization.
Synthesis Overview: A Plausible Route
While this guide focuses on characterization, understanding the synthesis is crucial for anticipating potential impurities. A common and effective method for synthesizing 4-aryl-dihydrocoumarins involves the Michael addition of a phenol to an α,β-unsaturated ester followed by intramolecular cyclization.
For the title compound, a plausible route involves the reaction of phenol with ethyl 3-(4-fluorophenyl)acrylate under acidic or basic conditions. The initial conjugate addition forms an intermediate which then undergoes an intramolecular transesterification (lactonization) to yield the desired 3,4-dihydro-2H-1-benzopyran-2-one ring system.
Spectroscopic Elucidation
Spectroscopic methods are the first line of investigation, providing a detailed fingerprint of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H, ¹³C, and ¹⁹F absorb radiofrequency energy at specific frequencies (chemical shifts) depending on their local electronic environment. Coupling between adjacent nuclei provides information about connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive and requires fewer scans.
-
Data Interpretation and Expected Results:
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-Ar (Benzopyran) | 7.0 - 7.4 | Multiplet (m) | 4H | Protons on the fused benzene ring. |
| H-Ar' (Fluorophenyl) | 7.1 - 7.3 | Multiplet (m) | 4H | Protons on the 4-fluorophenyl ring. The two sets of protons ortho and meta to the fluorine will appear as two distinct multiplets, often resembling overlapping triplets or doublets of doublets. |
| H-4 (CH) | 4.2 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | Benzylic proton, deshielded by the adjacent aromatic ring and oxygen atom. It will be coupled to the two H-3 protons. |
| H-3 (CH₂) | 2.8 - 3.2 | Doublet of Doublets (dd) | 2H | Methylene protons adjacent to the chiral center (C4) and the carbonyl group. They are diastereotopic and will appear as two separate signals, each coupled to H-4 and to each other (geminal coupling). |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C=O (Lactone) | 165 - 170 | Carbonyl carbon of the ester (lactone) functional group. |
| C-Ar (Quaternary) | 150 - 155 | Aromatic carbon (C-8a) attached to the ring oxygen. |
| C-Ar (Quaternary) | 138 - 142 | Aromatic carbon (C-1') attached to the fluorine atom (expect a large ¹JCF coupling). |
| C-Ar (CH) | 115 - 130 | Aromatic CH carbons from both rings. Carbons ortho and meta to the fluorine will show C-F coupling. |
| C-Ar (Quaternary) | 120 - 125 | Aromatic carbon (C-4a) at the ring junction. |
| C-4 (CH) | 40 - 45 | Aliphatic carbon bearing the fluorophenyl group. |
| C-3 (CH₂) | 35 - 40 | Aliphatic methylene carbon adjacent to the carbonyl. |
¹⁹F NMR Spectroscopy: This experiment is diagnostic for the presence and environment of the fluorine atom.
-
Expected δ (ppm): A single signal is expected in the range of -110 to -120 ppm (relative to CFCl₃).
-
Multiplicity: The signal will likely appear as a multiplet due to coupling with the two ortho-protons on the fluorophenyl ring.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds (e.g., stretching, bending). The frequency of absorption depends on the bond strength and the masses of the atoms involved.[4]
Experimental Protocol: IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (~1 mg) with dry potassium bromide (~100 mg) and press into a transparent disk.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation and Expected Results:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Lactone) | 1750 - 1780 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Ester/Ether) | 1250 - 1050 | Strong |
| C-F Stretch | 1200 - 1100 | Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
The most prominent and diagnostic peak will be the strong absorption of the lactone carbonyl group at a relatively high wavenumber (>1750 cm⁻¹), characteristic of a six-membered ring ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.
Principle: MS involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure m/z values with high precision, allowing for the determination of the exact elemental formula.
Experimental Protocol: MS Analysis
-
Ionization: Use a suitable ionization technique.
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation fingerprint.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming molecular weight.[6]
-
-
Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).
-
HRMS: For accurate mass measurement, use a TOF or Orbitrap analyzer to obtain a mass measurement with <5 ppm error.
Data Interpretation and Expected Results:
-
Molecular Formula: C₁₅H₁₁FO₂
-
Exact Mass: 242.0743
-
Molecular Ion:
-
In EI-MS, a peak at m/z = 242 (M⁺).
-
In ESI-MS (positive mode), a peak at m/z = 243 ([M+H]⁺).
-
-
HRMS: An observed m/z of 242.0743 ± 0.0012 (for M⁺) or 243.0821 ± 0.0012 (for [M+H]⁺) would confirm the elemental composition.
-
Key Fragmentation Pattern: A characteristic fragmentation pathway in EI-MS would be the loss of the fluorophenyl group via benzylic cleavage, leading to a significant fragment ion.
Figure 2: A plausible fragmentation pathway for the title compound under Electron Ionization (EI) conditions.
Crystallographic Confirmation: X-Ray Crystallography
While spectroscopy provides robust evidence for the 2D structure, only single-crystal X-ray crystallography can provide unambiguous proof of the 3D atomic arrangement, including stereochemistry and solid-state conformation.[7]
Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. The geometry and intensity of this diffraction pattern can be mathematically transformed to generate a three-dimensional map of the electron density within the crystal, from which the positions of all atoms can be determined.[8][9]
Experimental Protocol: X-Ray Crystallography
Figure 3: A generalized workflow for a single-crystal X-ray diffraction experiment.
-
Crystal Growth: The rate-limiting step is often growing a high-quality, single crystal suitable for diffraction.[7][8] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and then rotated in a beam of monochromatic X-rays while diffraction data are collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.
Expected Structural Data:
-
Confirmation of Connectivity: The resulting structure will definitively confirm the atomic connectivity proposed by NMR.
-
Conformation: It will reveal the conformation of the dihydro-pyranone ring. Similar systems often adopt an envelope or half-chair conformation.[10]
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles will be obtained, which should be consistent with standard values for similar chemical environments.[10]
-
Intermolecular Interactions: The crystal packing will reveal any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking, which govern the solid-state architecture.
Conclusion: A Self-Validating Approach
The requires a multi-faceted analytical approach. The combination of one- and two-dimensional NMR techniques establishes the covalent framework and connectivity. IR spectroscopy confirms the presence of key functional groups, most notably the lactone carbonyl. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system that ensures the highest degree of scientific integrity and confidence in the assigned structure.
References
- Indian Journal of Heterocyclic Chemistry. (n.d.). Synthesis of benzofuro-4-anilino-2H-I-benzopyran-2-one and benzofuro-pyrano.
- Deshpande, P. B., et al. (2021). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.
- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
-
FooDB. (2010, April 8). Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543). Retrieved from [Link]
- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
-
Wera, M., et al. (2012). 2-[2-(Trifluoromethyl)phenyl]-2H-1-benzopyran-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]
- Mueller, U. (n.d.). Macromolecular Structure Determination by X-ray Crystallography.
- Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry and Advances in the Clinical Lab.
-
Hans Reich. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]
-
Kariuki, B. M., et al. (2021, July 8). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Crystals. Retrieved from [Link]
-
NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Crystal structure of 4-[5-(4-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl] benzenesulfonamide, C21H18FN3O3S. Retrieved from [Link]
-
NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database of IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
-
Parmar, V. S., et al. (1988). 13C Nuclear magnetic resonance spectroscopy of 4-methylcoumarins (4-methyl-2H-1-benzopyran-2-ones). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Chen, Y.-C., et al. (n.d.). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy. Retrieved from [Link]
-
Navrátilová, H. (2001). Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Waters. (n.d.). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. Retrieved from [Link]
-
University of Basel. (2005). Protein Crystallography. Retrieved from [Link]
-
Palma-Tirado, L., et al. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. Retrieved from [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Retrieved from [Link]
-
Spectrabase. (n.d.). 4-Fluorophenyl(3,4-dichlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemguide. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]
Sources
- 1. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 2. Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy | Masaryk University [muni.cz]
- 3. spectrabase.com [spectrabase.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.bu.edu [people.bu.edu]
- 9. homepage.univie.ac.at [homepage.univie.ac.at]
- 10. 2-[2-(Trifluoromethyl)phenyl]-2H-1-benzopyran-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
